Methyl 3-[4-[[4-(difluoromethylidene)piperidine-1-carbonyl]amino]phenyl]propanoate
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Overview
Description
Methyl 3-[4-[[4-(difluoromethylidene)piperidine-1-carbonyl]amino]phenyl]propanoate is a complex organic compound characterized by the presence of a difluoromethylidene group attached to a piperidine ring, which is further linked to a phenylpropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-[[4-(difluoromethylidene)piperidine-1-carbonyl]amino]phenyl]propanoate typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Difluoromethylidene Group: This step often involves the use of difluoromethylation reagents, such as ClCF2H, under specific conditions to introduce the difluoromethylidene group onto the piperidine ring.
Coupling with Phenylpropanoate: The final step involves coupling the difluoromethylidene-substituted piperidine with a phenylpropanoate derivative through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-[[4-(difluoromethylidene)piperidine-1-carbonyl]amino]phenyl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoromethylidene group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 3-[4-[[4-(difluoromethylidene)piperidine-1-carbonyl]amino]phenyl]propanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-[4-[[4-(difluoromethylidene)piperidine-1-carbonyl]amino]phenyl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethylidene group can enhance the compound’s binding affinity and selectivity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[4-[[4-(trifluoromethyl)piperidine-1-carbonyl]amino]phenyl]propanoate
- Methyl 3-[4-[[4-(fluoromethyl)piperidine-1-carbonyl]amino]phenyl]propanoate
Uniqueness
Methyl 3-[4-[[4-(difluoromethylidene)piperidine-1-carbonyl]amino]phenyl]propanoate is unique due to the presence of the difluoromethylidene group, which imparts distinct chemical and biological properties compared to its analogs. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 3-[4-[[4-(difluoromethylidene)piperidine-1-carbonyl]amino]phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N2O3/c1-24-15(22)7-4-12-2-5-14(6-3-12)20-17(23)21-10-8-13(9-11-21)16(18)19/h2-3,5-6H,4,7-11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNUYHWZWZPAFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)NC(=O)N2CCC(=C(F)F)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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